3-(3-CHLOROPHENYL)-6-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE
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Overview
Description
3-(3-CHLOROPHENYL)-6-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and an indole moiety The presence of a chlorophenyl group and a methyl group further adds to its chemical diversity
Preparation Methods
The synthesis of 3-(3-CHLOROPHENYL)-6-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE typically involves multi-step reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazolotriazole core.
laboratory-scale synthesis often employs standard organic synthesis techniques, including reflux, crystallization, and chromatography for purification .
Chemical Reactions Analysis
3-(3-CHLOROPHENYL)-6-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
3-(3-CHLOROPHENYL)-6-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand the interaction of thiazolotriazole derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-(3-CHLOROPHENYL)-6-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For instance, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The presence of the chlorophenyl group enhances its binding affinity to hydrophobic pockets within the target proteins .
Comparison with Similar Compounds
Similar compounds to 3-(3-CHLOROPHENYL)-6-(7-METHYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)[1,3]THIAZOLO[2,3-C][1,2,4]TRIAZOL-5-ONE include:
(5E)-2-(4-chlorophenyl)-5-(4-ethoxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: This compound has a similar thiazolotriazole core but differs in the substituents attached to the core structure.
(5E)-2-(4-chlorophenyl)-5-(4-isopentyloxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Another similar compound with variations in the substituents, which can affect its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
(6Z)-3-(3-chlorophenyl)-6-(7-methyl-2-oxo-1H-indol-3-ylidene)-[1,3]thiazolo[2,3-c][1,2,4]triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClN4O2S/c1-9-4-2-7-12-13(17(25)21-14(9)12)15-18(26)24-16(22-23-19(24)27-15)10-5-3-6-11(20)8-10/h2-8H,1H3,(H,21,25)/b15-13- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQKZJWURIESOC-SQFISAMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3C(=O)N4C(=NN=C4S3)C5=CC(=CC=C5)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)/C(=C/3\C(=O)N4C(=NN=C4S3)C5=CC(=CC=C5)Cl)/C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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